

Benchmarking (+)-Muscarine-d9 Iodide: A Comparative Guide for Cholinergic Research

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Compound of Interest

Compound Name: (+)-Muscarine-d9 Iodide

Cat. No.: B15144657

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **(+)-Muscarine-d9 Iodide**'s performance against other key cholinergic compounds. The following sections detail its receptor binding affinity and functional potency, supported by experimental data and protocols, to aid in the selection of appropriate research tools.

(+)-Muscarine-d9 Iodide is a deuterated analog of the natural alkaloid (+)-Muscarine, a classic agonist of muscarinic acetylcholine receptors (mAChRs). The introduction of deuterium atoms is a common strategy in drug development to modify the pharmacokinetic profile of a compound, often leading to a slower rate of metabolism and a longer duration of action in vivo. While this modification is not expected to alter the compound's affinity or efficacy at the receptor level, it can provide significant advantages for experimental studies by enhancing metabolic stability.

This guide benchmarks **(+)-Muscarine-d9 Iodide**, using data for (+)-Muscarine as a proxy for its direct receptor interactions, against a panel of widely used cholinergic agonists: Acetylcholine, Carbachol, Oxotremorine, and Pilocarpine.

Quantitative Performance Analysis

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of these cholinergic agonists across the five human muscarinic receptor subtypes (M1-M5). The data has been compiled from studies where multiple agonists were evaluated under consistent experimental conditions to ensure a fair comparison.

Table 1: Comparative Binding Affinities (pKi) of Cholinergic Agonists at Human Muscarinic Receptors

Compound	M1 Receptor	M2 Receptor	M3 Receptor	M4 Receptor	M5 Receptor
Acetylcholine	4.4	5.8	4.8	5.2	4.9
Carbachol	4.1	5.2	4.5	4.8	4.6
Oxotremorine	6.7	7.1	6.8	7.0	6.9
Pilocarpine	4.5	4.8	5.0	4.6	4.7
(+)-Muscarine	5.9	6.8	6.2	6.1	6.0

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (pEC50) of Cholinergic Agonists at Human Muscarinic Receptors

Compound	M1 Receptor	M2 Receptor	M3 Receptor	M4 Receptor	M5 Receptor
Acetylcholine	6.2	7.1	6.5	6.8	6.4
Carbachol	5.8	6.7	6.2	6.4	6.1
Oxotremorine	7.8	8.0	8.1	7.9	8.0
Pilocarpine	5.9	5.5	6.3	5.7	6.0
(+)-Muscarine	7.2	7.9	7.5	7.4	7.3

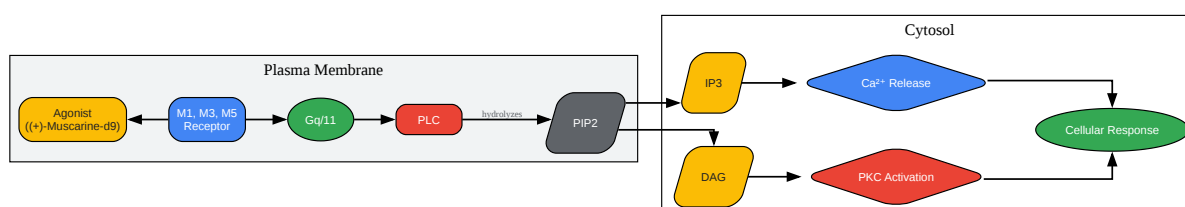
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways.

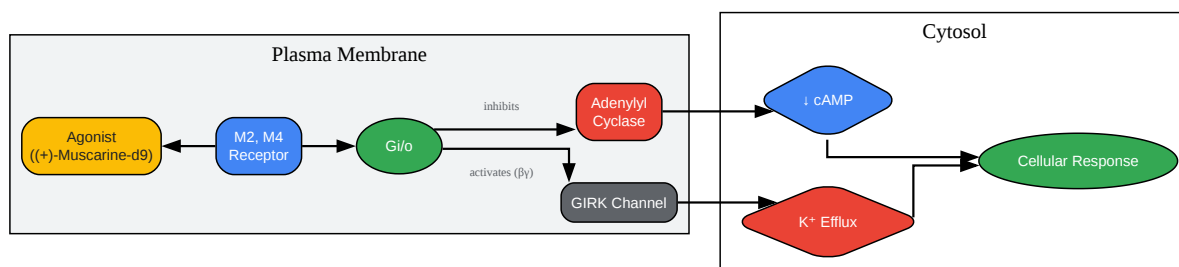
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the $\beta\gamma$ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).



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Figure 1. M1, M3, and M5 Receptor Signaling Pathway.



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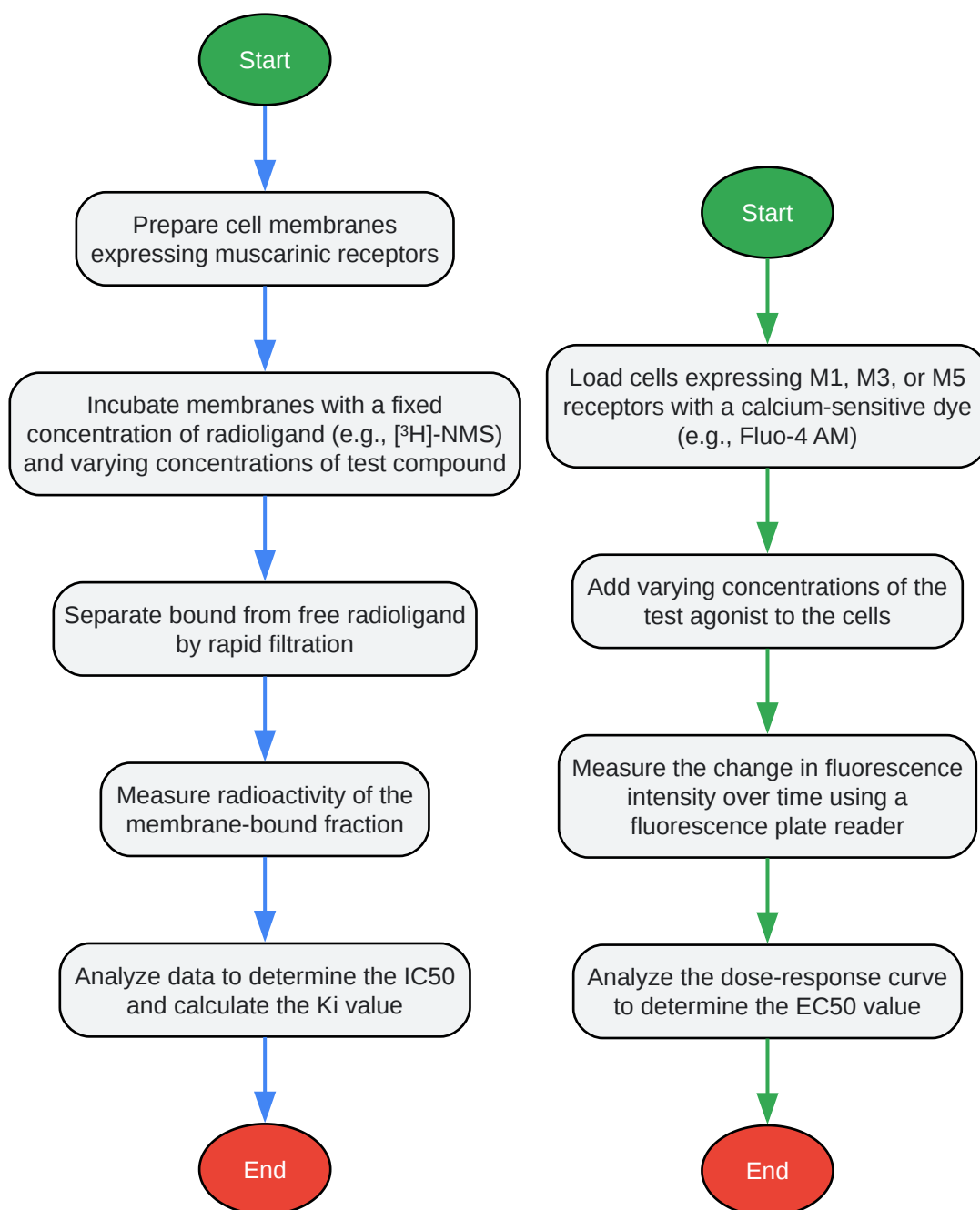
Figure 2. M2 and M4 Receptor Signaling Pathway.

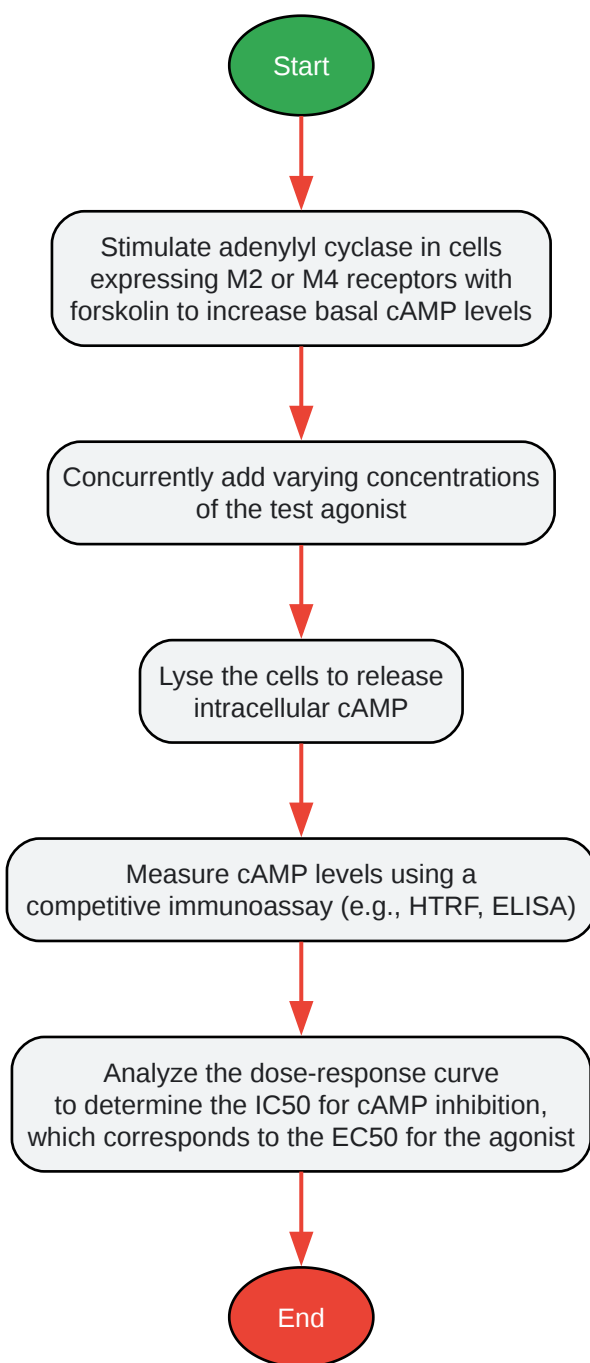
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cholinergic compounds.

Radioligand Binding Assay (for determining pKi)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.





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